molecular formula C10H11FN2 B8346793 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile

2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile

Cat. No. B8346793
M. Wt: 178.21 g/mol
InChI Key: SQRIKHWBBGVCBV-UHFFFAOYSA-N
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Patent
US06956132B2

Procedure details

Into a 1 l four-necked flask equipped with a thermometer, a stirrer and a dropping funnel, 144.5 g (1.6 mol) of a 50.7% dimethylamine aqueous solution and 118.5 g of water were charged, and 159.4 g (0.38 mol) of a 25% of sulfuric acid aqueous solution was dropwise added over a period of 15 minutes at a temperature of not higher than 20° C. with stirring. Then, 67.4 g (1.38 mol) of sodium cyanide was introduced. Then, 155.1 g (1.25 mol) of 4-fluorobenzaldehyde was dropwise added over a period of 20 minutes at from 20 to 30° C. Thereafter, the reaction was carried out at 50° C. for 4 hours. After completion of the reaction, the reaction mixture was subjected to liquid separation. The organic layer was separated and washed with 500 ml of water of 50° C. to obtain 222.8 g (yield: 98.4%) of the desired compound having a purity of 98.4% (by GC analysis).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
118.5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
67.4 g
Type
reactant
Reaction Step Three
Quantity
155.1 g
Type
reactant
Reaction Step Four
Yield
98.4%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].S(=O)(=O)(O)O.[C-:9]#[N:10].[Na+].[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1>O>[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]([N:2]([CH3:3])[CH3:1])[C:9]#[N:10])=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
118.5 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
67.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
155.1 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was subjected to liquid separation
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 500 ml of water of 50° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C#N)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 222.8 g
YIELD: PERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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